alpha-D-Glucopyranose, 1-thio-, pentaacetate

描述

Anomeric Thiol Substitution Effects on Pyranose Ring Conformation

The substitution of the anomeric oxygen with sulfur introduces significant conformational changes that distinguish thioglycosides from their conventional counterparts. Computational studies utilizing density functional theory calculations have demonstrated that the presence of sulfur at the anomeric position alters the preferred ring conformation from the standard chair form typically observed in glucose derivatives. These conformational changes manifest as modifications in coupling constants observed through proton nuclear magnetic resonance spectroscopy, where the anomeric proton exhibits distinct chemical shift patterns compared to oxygen-containing analogs.

The thioacetyl group at the anomeric position creates unique steric and electronic interactions that influence the overall molecular geometry. Variable temperature nuclear magnetic resonance studies have revealed that thioglycosides demonstrate enhanced stability of certain conformational states compared to conventional glycosides. The sulfur atom, being larger than oxygen, introduces additional steric bulk that can favor specific conformational arrangements while destabilizing others. This phenomenon has been observed through systematic analysis of coupling constants, where J-values between adjacent protons show characteristic patterns indicative of modified dihedral angles.

Conformational flexibility studies indicate that the thio-substituted anomeric center exhibits reduced mutarotation rates compared to conventional hemiacetal systems. The thioacetal linkage provides greater configurational stability, particularly under basic conditions where conventional glycosides might undergo rapid equilibration between anomeric forms. This enhanced stability stems from the stronger carbon-sulfur bond compared to the carbon-oxygen bond, resulting in a more robust anomeric center that maintains its stereochemical integrity across a broader range of reaction conditions.

Acetyl Group Distribution Patterns in Pentaacetylated Derivatives

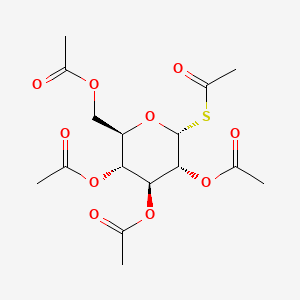

The distribution of acetyl protecting groups in this compound follows a systematic pattern that encompasses all available hydroxyl positions plus the anomeric sulfur atom. Nuclear magnetic resonance analysis has confirmed that acetyl groups are present at the C-2, C-3, C-4, and C-6 positions of the glucose ring, with an additional thioacetyl group at the anomeric C-1 position. This complete acetylation pattern creates a highly symmetrical molecule where each hydroxyl group is uniformly protected, resulting in enhanced solubility in organic solvents and improved stability toward hydrolytic degradation.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insights into the acetyl distribution patterns through characteristic carbonyl carbon signals. The acetyl groups exhibit distinct chemical shift values depending on their attachment positions, with the thioacetyl carbonyl carbon showing a unique resonance pattern that distinguishes it from the conventional ester carbonyls. The C-6 primary acetyl group typically exhibits different chemical shift characteristics compared to the secondary acetyl groups at C-2, C-3, and C-4 positions, reflecting the different electronic environments surrounding each ester functionality.

Conformational analysis reveals that the acetyl groups adopt preferred orientations that minimize steric interactions while maximizing electronic stabilization. The bulky acetyl substituents influence the overall molecular shape by directing the pyranose ring into specific conformational states that accommodate the spatial requirements of all five protecting groups. This effect is particularly pronounced when comparing the conformational behavior of pentaacetylated derivatives to partially acetylated analogs, where fewer protecting groups allow for greater conformational flexibility but potentially reduced stability.

Comparative Analysis of alpha vs beta Anomeric Forms

The comparison between alpha and beta anomeric forms of glucopyranose, 1-thio-, pentaacetate reveals fundamental differences in molecular properties and behavior patterns. The alpha anomer, characterized by Chemical Abstracts Service number 62860-10-0, differs from its beta counterpart (CAS 13639-50-4) primarily in the spatial orientation of the anomeric thioacetyl group. In the alpha configuration, the thioacetyl substituent occupies an axial position relative to the pyranose ring, while the beta anomer features an equatorial thioacetyl group orientation. These orientational differences create distinct molecular profiles that influence physical properties, spectroscopic characteristics, and chemical reactivity patterns.

Nuclear magnetic resonance spectroscopic analysis provides clear differentiation between the two anomeric forms through characteristic chemical shift patterns and coupling constant values. The anomeric proton in the alpha isomer typically appears at different chemical shift positions compared to the beta anomer, reflecting the distinct electronic environments created by the different spatial arrangements. Coupling constant analysis reveals that the alpha anomer exhibits specific J-values between the anomeric proton and adjacent ring protons that are characteristic of axial-equatorial coupling patterns, while the beta anomer shows coupling patterns consistent with equatorial-axial relationships.

Thermodynamic stability comparisons indicate that the two anomeric forms exhibit different energy profiles under various conditions. The alpha anomer demonstrates enhanced stability under certain conditions due to favorable anomeric effects, where the axially oriented thioacetyl group experiences beneficial electronic interactions with the ring oxygen. Conversely, the beta anomer may exhibit kinetic advantages in certain reaction pathways due to reduced steric hindrance around the anomeric center. Equilibrium studies conducted in solution reveal that the alpha and beta forms can interconvert under specific conditions, with the equilibrium position depending on factors such as solvent polarity, temperature, and the presence of catalytic species.

The following table summarizes key distinguishing characteristics between the alpha and beta anomeric forms:

| Property | Alpha Anomer (CAS 62860-10-0) | Beta Anomer (CAS 13639-50-4) |

|---|---|---|

| Anomeric orientation | Axial thioacetyl group | Equatorial thioacetyl group |

| Molecular weight | 406.4 g/mol | 406.4 g/mol |

| Melting point | 121-122°C | Not specified |

| Boiling point | 468.1°C (predicted) | 468.1°C (predicted) |

| Density | 1.32 g/cm³ (predicted) | 1.32 g/cm³ |

| Chemical shift pattern | Characteristic axial coupling | Characteristic equatorial coupling |

Crystal Structure Determination via X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. While specific crystallographic data for the thioglycoside derivative may be limited in the available literature, related studies on similar pentaacetylated glucose derivatives provide valuable structural insights. X-ray diffraction studies of analogous compounds, such as the pseudo-beta-DL-glucopyranose pentaacetate, have revealed crucial information about molecular packing arrangements, bond lengths, bond angles, and intermolecular interactions that can be extrapolated to understand the structural characteristics of the thio-substituted analog.

Crystal structure analysis of related acetylated glucose derivatives has demonstrated that these compounds typically crystallize in monoclinic space groups with specific unit cell parameters that reflect the molecular symmetry and packing efficiency. The racemic crystals of similar compounds exhibit space group P2(1)/c with unit cell dimensions that accommodate multiple molecules per unit cell while maintaining optimal packing density. Bond length measurements from crystallographic studies reveal that the carbon-sulfur bond at the anomeric position exhibits characteristic distances that differ from carbon-oxygen bonds, contributing to the unique structural properties of thioglycosides.

Conformational analysis through X-ray crystallography confirms that pentaacetylated glucose derivatives adopt chair conformations in the solid state, with specific puckering parameters that define the ring geometry. The puckering amplitude and pseudorotation angles determined from crystallographic studies provide quantitative measures of ring distortion and conformational preferences. Intermolecular interactions observed in crystal structures, including hydrogen bonding patterns and van der Waals contacts, influence the overall crystal packing and contribute to the physical properties of the crystalline material. These structural insights from X-ray diffraction studies complement solution-phase nuclear magnetic resonance data to provide a comprehensive understanding of molecular architecture across different phases.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228524 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62860-10-0 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62860-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose, 1-thio-, pentaacetate typically involves the acetylation of alpha-D-Glucopyranose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the pentaacetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

化学反应分析

Types of Reactions

Alpha-D-Glucopyranose, 1-thio-, pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

科学研究应用

Glycosidase Inhibition

One of the primary applications of alpha-D-glucopyranose, 1-thio-, pentaacetate lies in its role as a glycosidase inhibitor. Research has shown that structurally simple thio-beta-D-glucosides can effectively inhibit several fungal glycosidases, including those from Aspergillus oryzae and Penicillium canescens. These inhibitors exhibit selective inhibition for both alpha- and beta-glucosidases, while also demonstrating moderate activation of alpha- and beta-galactosidases. This selective inhibition suggests potential therapeutic applications in managing fungal infections or modulating glycosidase activity in various biochemical pathways .

Insulinotropic Effects

Another significant application is the insulinotropic action of alpha-D-glucose pentaacetate. Studies conducted on isolated rat pancreatic islets indicate that this compound can enhance insulin secretion by acting as a metabolic fuel within the islet beta-cells. The ester is efficiently taken up and hydrolyzed, leading to an accumulation of D-glucose within the cells. Notably, the conversion rates of alpha-D-glucose pentaacetate to metabolic products exceed those observed with equimolar concentrations of unesterified D-glucose. This characteristic makes it a valuable compound for studying glucose metabolism and insulin release mechanisms, potentially offering insights into diabetes management .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various glycosylated compounds. Its thio group allows for unique reactivity patterns that can be exploited in the synthesis of complex carbohydrates and derivatives. For example, it can be utilized in the synthesis of glycosylated iminosugars through reductive amination strategies, which are critical for developing new therapeutic agents targeting glycosidase enzymes .

Case Study 1: Glycosidase Inhibition

A study published in Carbohydrate Research highlighted the synthesis of various thio-beta-D-glucosides and their evaluation as inhibitors against fungal glycosidases. The results demonstrated significant selectivity towards specific enzymes, indicating their potential utility in antifungal therapies .

Case Study 2: Insulin Secretion Mechanism

Research conducted on isolated rat pancreatic islets revealed that alpha-D-glucose pentaacetate could increase intracellular D-glucose levels significantly more than unesterified glucose. This finding provides insights into how modifications to glucose can alter metabolic pathways and insulin release mechanisms .

Case Study 3: Synthesis of Glycosylated Compounds

A recent publication explored the use of this compound in synthesizing glycosylated iminosugars through a series of chemical transformations. The study emphasized the importance of thio-glycosides in developing new carbohydrate-based drugs .

作用机制

The mechanism of action of alpha-D-Glucopyranose, 1-thio-, pentaacetate involves its interaction with molecular targets such as enzymes and receptors. The acetylated sugar moiety can mimic natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The sulfur atom in the thio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

相似化合物的比较

O-Glycoside Derivatives

Examples include N-undecylenyl α-D-glucopyranoside pentaacetate () and β-D-glucose pentaacetate ().

- Structural Differences: The substitution of the anomeric oxygen with sulfur in the thio derivative increases nucleophilicity and resistance to hydrolysis, making it more stable under acidic conditions .

- Synthesis: O-Glycosides are typically synthesized using alcohols (e.g., undecenol) and boron trifluoride etherate, yielding 25–29% , whereas thioglycosides require thiols (e.g., p-methylthiophenol) and FeCl₃, yielding lower efficiencies (~22%) .

- Applications : O-Glycosides are used in surfactant synthesis , while thioglycosides are preferred in photoinduced glycosyl cation generation for oligosaccharide assembly .

Anomeric Isomers

- α-D-Glucose Pentaacetate (CAS: 604-68-2) and β-D-Glucose Pentaacetate (CAS: 604-69-3) differ in stereochemistry at the anomeric position. Physical Properties: Both isomers share a molecular weight of 390.34 g/mol but exhibit distinct melting points (α: 107°C; β: 112°C) and solubility profiles in organic solvents . Reactivity: The β-anomer is more reactive in glycosylation reactions due to its axial leaving group, whereas the α-thio derivative’s sulfur atom enhances stability and alters reaction pathways .

Other Acetylated Sugars

- Fructose Pentaacetate: Unlike glucose derivatives, fructose pentaacetate adopts a pyranose-furanose equilibrium in solution.

- Mannose Pentaacetate (CAS: 4163-65-9): Reacts with HF to yield altrose and mannose derivatives, whereas glucose pentaacetate forms mannose, altrose, and glucose derivatives under similar conditions .

Thio-Sugar Derivatives

- Phenyl 1-thio-β-D-glucopyranoside tetraacetate (): Shares the thio functionality but lacks full acetylation. It is used in ruthenium complex synthesis for catalytic studies, highlighting the versatility of thio-sugars in coordination chemistry .

- Hydrangenol 8-O-glucoside pentaacetate (): A non-thio acetylated glucoside with dual cholinesterase inhibition, suggesting that acetylation enhances bioactivity regardless of sulfur substitution .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Synthetic Efficiency: Thioglycosides generally exhibit lower synthetic yields (e.g., 22% for methylphenyl thio-glucopyranoside) compared to O-glycosides (25–29%) due to sulfur’s reduced nucleophilicity .

- Stability: The thio group enhances resistance to enzymatic and acid hydrolysis, making α-D-Glucopyranose, 1-thio-, pentaacetate valuable for stable glycoconjugate synthesis .

- Biological Potential: While acetylated sugars like fructose pentaacetate show anticancer activity, the thio derivative’s bioactivity remains underexplored, suggesting a gap in current research .

生物活性

Alpha-D-Glucopyranose, 1-thio-, pentaacetate is a modified carbohydrate derivative characterized by the replacement of one oxygen atom in the glucose structure with a sulfur atom and the acetylation of hydroxyl groups. This compound has garnered attention due to its unique biological activities, particularly in metabolic processes and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHOS

Molecular Weight: 406.4 g/mol

CAS Number: 62860-10-0

The compound's structure allows it to interact with biological systems in ways that unmodified glucose cannot, primarily due to the presence of the sulfur atom which can form covalent bonds with nucleophiles in enzymes or receptors.

The biological activity of this compound is largely attributed to its metabolic pathways. Upon administration, this compound is hydrolyzed to release D-glucose, which can then enter glycolytic pathways. Studies indicate that it can enhance insulin secretion from pancreatic islets by acting as a fuel source for beta-cells, promoting insulinotropic effects without significantly increasing oxygen consumption in these cells .

Insulinotropic Effects

Research has shown that this compound exhibits significant insulinotropic activity. In isolated rat pancreatic islets, the compound was found to be efficiently taken up and converted into D-glucose, leading to increased insulin release. Notably, its metabolic efficiency surpassed that of unesterified D-glucose at equivalent concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its effectiveness against Mycobacterium tuberculosis (Mtb), it was found that thio-functionalized carbohydrates exhibited mycobactericidal effects at lower concentrations compared to their deacetylated counterparts . The presence of the sulfur atom appears to enhance the compound's ability to inhibit bacterial growth.

Comparative Studies

Comparative studies with other glucopyranose derivatives indicate that the unique structure of this compound confers distinct advantages in both metabolic and antimicrobial activities. For instance, modifications such as deacetylation significantly reduce its effectiveness against Mtb, highlighting the importance of the acetyl groups in maintaining biological activity .

Data Table: Summary of Biological Activities

Case Studies

- Insulinotropic Action Study : In a controlled experiment with isolated rat pancreatic islets, this compound demonstrated a capacity to increase intracellular D-glucose levels significantly more than regular glucose, suggesting a unique pathway for enhancing insulin release without increasing cellular respiration rates .

- Antimicrobial Efficacy Study : A series of tests on various thio-functionalized carbohydrates revealed that this compound exhibited potent activity against Mtb with MIC values significantly lower than those observed for non-thiolated counterparts. This suggests potential applications in developing new treatments for tuberculosis .

常见问题

Q. What are the standard protocols for synthesizing 1-thio-α-D-glucopyranose pentaacetate, and how can purity be ensured?

The synthesis typically involves sequential acetylation of glucose followed by thiol group introduction. A common method includes:

- Reacting D-glucose with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) to protect hydroxyl groups via acetylation .

- Introducing the thio group at the anomeric position using thioglycosylation agents (e.g., thioacetic acid and BF₃·Et₂O under inert conditions) .

- Purification via recrystallization (e.g., from chloroform/hexane) or column chromatography (hexane/ethyl acetate gradients) to achieve >98% purity. Purity is confirmed via melting point analysis (107–110°C) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-thio-α-D-glucopyranose pentaacetate?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify acetyl group positions (δ 1.8–2.2 ppm for CH₃) and anomeric thiol configuration (e.g., α vs. β). Coupling constants (e.g., ) confirm stereochemistry .

- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and S–C bonds (~650 cm⁻¹) validate acetylation and thiolation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (390.34 g/mol) and fragmentation patterns .

Q. How is this compound utilized as a building block in synthesizing glycosidase inhibitors?

The thio group enhances binding to enzyme active sites, mimicking natural substrates. For example:

- Derivatives of 1-thio-α-D-glucopyranose pentaacetate act as competitive inhibitors by forming stable thiohemiacetal intermediates with glycosidases .

- Modifications at the C2–C6 positions (e.g., deoxygenation or fluorination) are explored to enhance inhibitory potency and selectivity .

Advanced Research Questions

Q. How can diastereoselective oxidation of 1-thio-β-D-glucopyranosides be optimized to achieve desired stereochemical outcomes?

Diastereoselectivity depends on:

- Protecting Groups : Mesyl or acetyl groups at C2 influence steric hindrance and lone-pair orientation of the sulfur atom, directing oxidation (e.g., m-CPBA at -78°C) toward RS or SR sulfoxides .

- Reaction Conditions : Low temperatures (-78°C) favor kinetic control, while thermodynamic control at higher temperatures may reverse selectivity. Solvent polarity (e.g., dichloromethane vs. acetonitrile) also modulates outcomes .

- Catalysts : Chiral auxiliaries (e.g., binaphthol-based catalysts) can induce enantiomeric excess in sulfoxide formation .

Q. What strategies resolve contradictions in conformational analysis data from NMR spectroscopy for acetylated thioglucose derivatives?

Conflicts arise from dynamic equilibria between chair (⁴C₁) and boat conformers. Solutions include:

- Variable-Temperature NMR : Cooling to -40°C slows conformational exchange, resolving split signals (e.g., axial vs. equatorial H3/H4 protons) .

- Computational Modeling : Density Functional Theory (DFT) calculates relative energies of conformers, validating experimental data .

- X-ray Crystallography : Solid-state structures provide unambiguous conformation assignments, complementing solution-state NMR .

Q. What are the challenges in targeted delivery of this compound in anticancer studies, and how can they be methodologically addressed?

Key challenges include:

- Poor Water Solubility : Nanoformulations (e.g., liposomes or polymeric nanoparticles) improve bioavailability .

- Off-Target Toxicity : Conjugation to tumor-specific ligands (e.g., folate or aptamers) enhances selectivity .

- Metabolic Instability : Prodrug strategies (e.g., pH-sensitive acetyl group hydrolysis) enable controlled release in cancer microenvironments .

Future Research Directions

- Synthetic Chemistry : Develop green catalysts (e.g., enzymatic acetylation) to reduce waste in large-scale synthesis .

- Biological Studies : Investigate synergistic effects with checkpoint inhibitors in cancer immunotherapy .

- Material Science : Explore self-assembly of thio-sugar derivatives into chiral nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。